

# An In-depth Technical Guide to 2-Furoyl Isothiocyanate

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## Compound of Interest

Compound Name: 2-Furoyl isothiocyanate

Cat. No.: B1271967

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This guide provides an in-depth technical overview of **2-Furoyl Isothiocyanate**, a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, with a focus on the practical causality behind experimental choices and protocols.

## Core Chemical Identity and Properties

### Fundamental Identifiers

**2-Furoyl isothiocyanate** is a key synthetic intermediate characterized by the presence of a furan ring attached to an acyl isothiocyanate moiety. This unique combination of a heterocyclic aromatic system and a highly reactive functional group makes it a valuable building block for a diverse range of more complex molecules.

Identifier	Value
Chemical Name	furan-2-carbonyl isothiocyanate
Synonym	2-Furoyl isothiocyate
CAS Number	80440-95-5[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> NO <sub>2</sub> S[1]
Molecular Weight	153.16 g/mol [1]

## Physicochemical Data

Comprehensive physicochemical data for **2-furoyl isothiocyanate** is not readily available due to its reactive nature; it is often generated and used in situ. However, data for its common precursor, 2-furoyl chloride, provides context for its physical state and handling.

Property	Value (for 2-Furoyl Chloride precursor)	Source
Form	Liquid	[4]
Melting Point	-2 °C	[4]
Boiling Point	173-174 °C	[4]
Density	1.324 g/mL at 25 °C	[4]

## The Acyl Isothiocyanate Functional Group: A Hub of Reactivity

To fully appreciate the utility of **2-furoyl isothiocyanate**, one must understand the chemical behavior of the acyl isothiocyanate group. This functional group features two primary electrophilic centers: the carbonyl carbon and the central carbon of the isothiocyanate ( $\text{-N=C=S}$ ) heterocumulene system. The powerful electron-withdrawing effect of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it exceptionally susceptible to nucleophilic attack compared to standard alkyl or aryl isothiocyanates.[5] This heightened reactivity is the cornerstone of its synthetic utility, enabling the construction of diverse molecular scaffolds.

## Synthesis and In Situ Generation

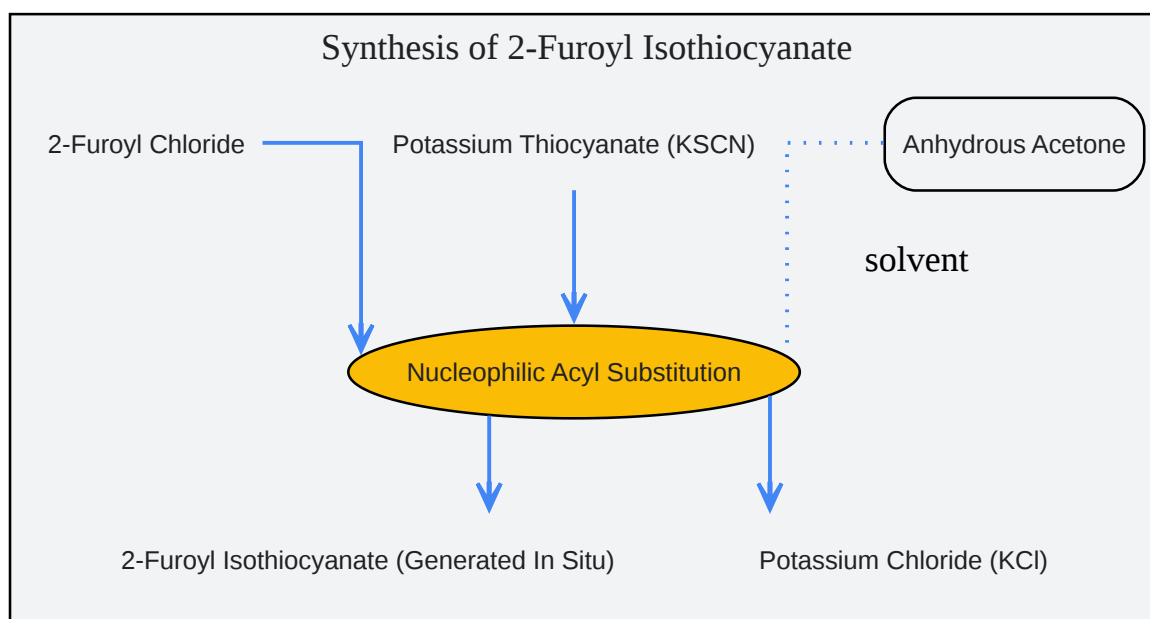
### Primary Synthetic Pathway

**2-Furoyl isothiocyanate** is most commonly and efficiently synthesized through the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN).[6][7] This reaction is typically performed in an anhydrous polar aprotic solvent, like acetone, to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

The causality for this choice of reagents is clear: 2-furoyl chloride provides the necessary acyl scaffold with a good leaving group (chloride), while the thiocyanate anion serves as an effective "S=C=N" synthon. Anhydrous conditions are critical; the presence of water would lead to the rapid hydrolysis of 2-furoyl chloride back to 2-furoic acid, quenching the desired reaction.

## Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the acyl isothiocyanate proceeds via a classic nucleophilic acyl substitution mechanism. The thiocyanate ion ( $\text{SCN}^-$ ) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of **2-furoyl isothiocyanate**.<sup>[6]</sup>



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Caption: Workflow for the synthesis of **2-Furoyl Isothiocyanate**.

## Experimental Protocol: In Situ Generation and Use

Due to its reactivity and moisture sensitivity, **2-furoyl isothiocyanate** is almost exclusively prepared and used immediately (in situ) without isolation. This strategy minimizes degradation and maximizes yield in subsequent reactions.

Objective: To generate **2-furoyl isothiocyanate** in situ for immediate use in a subsequent reaction (e.g., thiourea synthesis).

Materials:

- 2-Furoyl chloride (1.0 eq)
- Potassium thiocyanate (KSCN), dried (1.0 eq)
- Anhydrous acetone

Procedure:

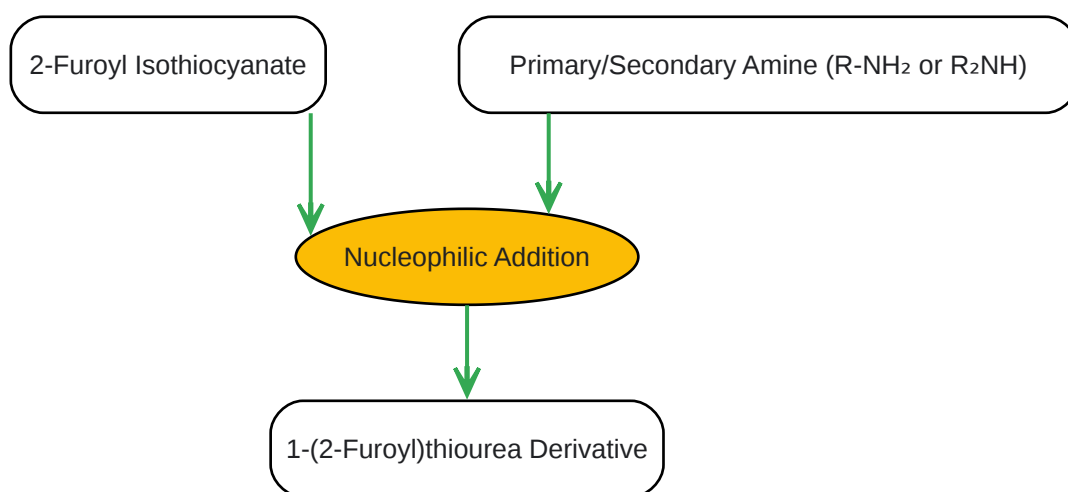
- Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube or nitrogen inlet. All glassware must be thoroughly dried.
- Reagent Addition: Add potassium thiocyanate (1.0 eq) to the flask, followed by anhydrous acetone to create a stirrable mixture.
- Initiation: To the stirring suspension, add 2-furoyl chloride (1.0 eq) dropwise at room temperature.<sup>[6]</sup>
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate. Typically, a reaction time of 1 hour is sufficient for the complete formation of the isothiocyanate.<sup>[6]</sup>
- Immediate Use: The resulting mixture, containing the dissolved **2-furoyl isothiocyanate** and precipitated KCl, is used directly in the next synthetic step without purification.

## Chemical Reactivity and Applications in Drug Discovery

The primary application of **2-furoyl isothiocyanate** is as a versatile electrophile for the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.<sup>[5][8]</sup>

## Reaction with Amines: Synthesis of 1-(2-Furoyl)thiourea Derivatives

The most prominent reaction of **2-furoyl isothiocyanate** is its condensation with primary and secondary amines. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate group.<sup>[6]</sup> This nucleophilic addition reaction is efficient and typically high-yielding, producing 1-(2-furoyl)thiourea derivatives. These thiourea scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[7][9][10]</sup>



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Caption: Synthesis of thiourea derivatives from **2-furoyl isothiocyanate**.

## Experimental Protocol: One-Pot Synthesis of 1-(2-Furoyl)thioureas

This protocol demonstrates the efficiency of the one-pot, two-step procedure where the isothiocyanate is generated and immediately trapped with an amine.

Objective: To synthesize a 1-(2-furoyl)thiourea derivative from 2-furoyl chloride and an amine.

Procedure:

- **Generate Isothiocyanate:** Follow the in situ generation protocol described in Section 2.3.
- **Amine Addition:** After the 1-hour stir time for isothiocyanate formation, add a solution of the desired primary or secondary amine (1.0 eq) dissolved in anhydrous acetone dropwise to the reaction mixture.<sup>[6]</sup>
- **Condensation:** Heat the resulting mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Reflux times can vary from 3 to 5 hours depending on the amine used.<sup>[6]</sup>
- **Workup & Purification:** Upon completion, cool the reaction mixture. Pour the mixture into cold water to precipitate the crude thiourea product. The solid can then be collected by filtration and purified by recrystallization, typically from ethanol.

## Spectroscopic Characterization

Accurate characterization is essential for confirming the successful synthesis of **2-furoyl isothiocyanate** and its derivatives.

Spectroscopic Data	Expected Characteristics for 2-Furoyl Isothiocyanate
Infrared (IR)	<p>~2200-2000 <math>\text{cm}^{-1}</math>: Strong, characteristic asymmetric stretch for the <math>-\text{N}=\text{C}=\text{S}</math> group.<a href="#">[11]</a></p> <p>~1720-1680 <math>\text{cm}^{-1}</math>: Strong <math>\text{C}=\text{O}</math> stretch for the acyl group.<a href="#">[12]</a></p>
$^1\text{H}$ NMR	<p>~7.0-8.0 ppm: Three distinct signals corresponding to the protons on the furan ring. Expect doublet of doublets or multiplet patterns consistent with a 2-substituted furan.</p>
$^{13}\text{C}$ NMR	<p>~160-170 ppm: Signal for the carbonyl carbon (<math>\text{C}=\text{O}</math>). ~110-150 ppm: Signals for the four carbons of the furan ring. ~130-140 ppm: Signal for the isothiocyanate carbon (<math>-\text{N}=\text{C}=\text{S}</math>). This signal is often very broad and weak, sometimes described as "near-silent," due to quadrupolar relaxation effects of the adjacent <math>^{14}\text{N}</math> nucleus and conformational flexibility.<a href="#">[13]</a></p>

## Safety, Handling, and Storage

As a reactive chemical intermediate, **2-furoyl isothiocyanate** and its precursor, 2-furoyl chloride, require careful handling.

## Hazard Identification

- Corrosive: Causes burns to skin and eyes.[\[2\]](#)[\[14\]](#)
- Lachrymator: Vapors are irritating to the eyes and respiratory system.
- Moisture Sensitive: Reacts with water, potentially releasing toxic fumes.[\[14\]](#)[\[15\]](#)
- Toxicity: Harmful if swallowed or inhaled.[\[14\]](#)

## Safe Handling Protocols

- Ventilation: Always handle in a properly functioning chemical fume hood.[15]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][15]
- Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[15]
- Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[15]

## Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][14]
- The container should be protected from moisture.

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Address: 3281 E Guasti Rd

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